4-(4-morpholinylmethyl)-2-Pyridinamine

Catalog No.
S14562403
CAS No.
M.F
C10H15N3O
M. Wt
193.25 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-(4-morpholinylmethyl)-2-Pyridinamine

Product Name

4-(4-morpholinylmethyl)-2-Pyridinamine

IUPAC Name

4-(morpholin-4-ylmethyl)pyridin-2-amine

Molecular Formula

C10H15N3O

Molecular Weight

193.25 g/mol

InChI

InChI=1S/C10H15N3O/c11-10-7-9(1-2-12-10)8-13-3-5-14-6-4-13/h1-2,7H,3-6,8H2,(H2,11,12)

InChI Key

XMZRPERCZWMFIG-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1CC2=CC(=NC=C2)N

4-(4-Morpholinylmethyl)-2-Pyridinamine is an organic compound with the molecular formula C_{11}H_{16}N_{3}O. It features a pyridine ring substituted with a morpholinylmethyl group at the 4-position and an amine group at the 2-position. The structure of this compound indicates potential applications in medicinal chemistry, particularly due to the presence of both the morpholine and pyridine moieties, which are known for their biological activity and ability to interact with various biological targets .

The chemical reactivity of 4-(4-morpholinylmethyl)-2-Pyridinamine can be explored through various transformations typical of amines and pyridines. Common reactions include:

  • Alkylation: The amine group can undergo alkylation reactions, forming N-alkyl derivatives.
  • Aryl substitution: The pyridine ring can participate in electrophilic aromatic substitution reactions, allowing for the introduction of diverse substituents.
  • Reactivity with halogens: Similar to other aminopyridines, it may exhibit unique reactivity patterns when treated with halogens, potentially leading to halogenated derivatives .

The synthesis of 4-(4-morpholinylmethyl)-2-Pyridinamine can be achieved through several methods:

  • Direct amination: The reaction of 2-pyridinamine with morpholinomethyl halides under basic conditions.
  • Reduction reactions: The reduction of corresponding nitro or imine precursors can yield the desired amine.
  • Multi-step synthesis: Utilizing intermediates such as 2-chloropyridine followed by nucleophilic substitution with morpholine .

This compound has potential applications in various fields:

  • Pharmaceuticals: As a lead compound for developing new drugs targeting neurological disorders or infections.
  • Chemical probes: Useful in biochemical studies to investigate the function of specific proteins or enzymes.
  • Material science: May serve as a building block for synthesizing advanced materials due to its unique chemical properties.

Interaction studies involving 4-(4-morpholinylmethyl)-2-Pyridinamine could include:

  • Molecular docking studies: Assessing binding affinities to target proteins, particularly those involved in neurodegenerative diseases.
  • In vitro assays: Evaluating its efficacy against specific biological targets such as enzymes or receptors relevant to its proposed therapeutic uses.

Several compounds share structural similarities with 4-(4-morpholinylmethyl)-2-Pyridinamine. Here are a few notable examples:

Compound NameStructure FeaturesUnique Properties
2-AminopyridineSimple amine on pyridineWell-studied for its neuroprotective effects
4-AminomethylpyridineAminomethyl group at the 4-positionKnown for its utility in organic synthesis
MorpholineCyclic amine structureUsed extensively in medicinal chemistry

The uniqueness of 4-(4-morpholinylmethyl)-2-Pyridinamine lies in its combination of a morpholine ring and a pyridine framework, which may enhance its solubility and bioavailability compared to simpler analogs .

The integration of morpholine and pyridine motifs dates to the early 2000s, driven by the need to optimize pharmacokinetic and pharmacodynamic properties in drug candidates. Morpholine, a six-membered oxygen- and nitrogen-containing heterocycle, gained prominence due to its ability to enhance aqueous solubility while maintaining moderate lipophilicity—a critical feature for blood-brain barrier penetration in CNS-targeted agents. Pyridine, with its aromatic nitrogen atom, provides a rigid framework for binding to enzymatic active sites, particularly in kinase domains.

The fusion of these rings in 4-(4-morpholinylmethyl)-2-pyridinamine (molecular formula: $$ \text{C}{10}\text{H}{15}\text{N}_3\text{O} $$, molecular weight: 193.25 g/mol) represents a strategic advancement. Early studies demonstrated that the methylene bridge between morpholine and pyridine allows conformational flexibility, enabling optimal positioning of substituents for target engagement. This hybrid structure first appeared in patent literature around 2009 as a intermediate for protein kinase inhibitors.

Role in Targeted Kinase Inhibition Strategies

Kinase inhibition remains a cornerstone of oncology and inflammatory disease treatment. The 2-aminopyridine moiety in 4-(4-morpholinylmethyl)-2-pyridinamine mimics the adenine ring of ATP, facilitating competitive binding at kinase ATP pockets. Computational models suggest the morpholinylmethyl group occupies hydrophobic regions adjacent to the ATP-binding cleft, while its oxygen atom forms hydrogen bonds with conserved residues like Asp 184 in VRK1 kinases.

Table 1: Key Physicochemical Properties of 4-(4-Morpholinylmethyl)-2-Pyridinamine

PropertyValue
Molecular Weight193.25 g/mol
LogP (Predicted)1.2 ± 0.3
Hydrogen Bond Donors2 (NH$$_2$$ and morpholine NH)
Hydrogen Bond Acceptors4 (3 from morpholine, 1 from pyridine)
Polar Surface Area49.8 Ų

Data derived from SMILES: Nc1cccc(CN2CCOCC2)n1 and computational predictions.

Traditional synthetic approaches to 4-(4-morpholinylmethyl)-2-pyridinamine derivatives primarily rely on nucleophilic aromatic substitution reactions targeting the electron-deficient pyridine ring [1] [2] [3]. The inherent electronic properties of pyridine, with its nitrogen atom exerting a strong electron-withdrawing inductive effect, render the aromatic ring susceptible to nucleophilic attack, particularly at the 2- and 4-positions [1] [2] [4].

The most fundamental approach involves the direct nucleophilic substitution of halopyridines with morpholine derivatives [2] [5] [4]. This reaction mechanism proceeds through the formation of a negatively charged intermediate where the nucleophile attacks the electron-deficient carbon, followed by elimination of the halide leaving group [1] [2]. The regioselectivity of this transformation is dictated by the electronic distribution within the pyridine ring, where positions ortho and para to the nitrogen atom exhibit enhanced electrophilicity [3] [4].

Classical conditions for these transformations typically require elevated temperatures ranging from 100 to 150 degrees Celsius and the use of polar aprotic solvents such as dimethylformamide or dimethyl sulfoxide [2] [4]. The reaction proceeds most efficiently with fluoride or chloride leaving groups, as these provide optimal balance between reactivity and synthetic accessibility [6]. The presence of electron-withdrawing substituents on the pyridine ring significantly enhances the reaction rate by further activating the aromatic system toward nucleophilic attack [7] [3].

A particularly important variant of this methodology involves the Chichibabin reaction, where pyridine substrates are treated with sodamide in toluene to introduce amino functionality at the 2-position [2] [4]. This transformation proceeds through nucleophilic addition followed by hydride elimination, generating the desired aminopyridine products in moderate to good yields [2] [4]. The reaction mechanism involves initial nucleophilic attack by the amide anion, formation of a dihydropyridine intermediate, and subsequent elimination to restore aromaticity [1] [2].

The synthetic utility of traditional nucleophilic substitution approaches is exemplified in the preparation of 4-aminopyridine derivatives from 4-nitropyridine-N-oxide precursors [8]. This methodology employs iron powder and mineral acids under reflux conditions to achieve reduction of the nitro group while maintaining the pyridine ring integrity [8]. The overall yield for this three-stage synthesis, including pyridine-N-oxide formation and subsequent nitration, reaches approximately 65 percent [8].

Modern Transition Metal-Catalyzed Coupling Strategies

Contemporary synthetic methodologies for 4-(4-morpholinylmethyl)-2-pyridinamine derivatives have been revolutionized by the development of transition metal-catalyzed cross-coupling reactions [9] [10] [11]. These methodologies offer enhanced functional group tolerance, improved regioselectivity, and access to previously challenging structural motifs compared to traditional nucleophilic substitution approaches [9] [11] [12].

Palladium-catalyzed processes represent the predominant approach within this category, leveraging the unique ability of palladium complexes to undergo oxidative addition with aryl halides and subsequent transmetalation with organometallic reagents [9] [13] [14]. The catalytic cycle involves a series of well-defined elementary steps: oxidative addition of the aryl halide to a palladium(0) species, transmetalation with the coupling partner, and reductive elimination to form the desired carbon-carbon or carbon-nitrogen bond while regenerating the active catalyst [13] [14].

The development of specialized ligand systems has been crucial for achieving optimal performance in these transformations [15] [14] [16]. Biaryl phosphine ligands, particularly those featuring bulky alkyl substituents and electron-rich aromatic frameworks, have demonstrated exceptional activity in coupling reactions involving sterically hindered and electronically challenging substrates [15] [14]. These ligands facilitate rapid oxidative addition while stabilizing the palladium center throughout the catalytic cycle [14].

Recent advances have focused on expanding the scope of coupling partners beyond traditional organometallic reagents [17]. Pyridine sulfinates have emerged as particularly effective nucleophilic coupling partners, offering enhanced stability and reactivity compared to conventional boronic acid derivatives [17]. These reagents demonstrate exceptional performance in cross-coupling reactions with pyridine-containing substrates, where traditional approaches often fail due to coordination of the pyridine nitrogen to the palladium center [17].

The optimization of reaction conditions has been extensively studied to maximize efficiency and minimize catalyst loading [18] [11] [12]. Typical conditions employ palladium loadings ranging from 1 to 5 mol percent, with optimal temperatures between 80 and 120 degrees Celsius [11] [12]. The choice of base is critical, with potassium phosphate and cesium carbonate emerging as preferred options due to their ability to promote transmetalation while avoiding decomposition of sensitive substrates [11] [12].

Suzuki-Miyaura Cross-Coupling Optimization

The Suzuki-Miyaura cross-coupling reaction represents one of the most versatile and widely employed methodologies for constructing carbon-carbon bonds in pyridinamine synthesis [9] [10] [19]. This transformation couples organoboronic acids or esters with aryl halides in the presence of a palladium catalyst and base, offering exceptional functional group compatibility and mild reaction conditions [9] [19].

Optimization studies have identified several critical parameters that influence reaction efficiency and selectivity [18] [11]. Ligand selection plays a pivotal role, with bulky, electron-rich phosphine ligands such as tricyclohexylphosphine and di-tert-butylphenylphosphine providing optimal performance [18] [11]. These ligands facilitate rapid oxidative addition of challenging substrates while preventing catalyst deactivation through formation of stable palladium-phosphine complexes [13] [18].

Temperature optimization has revealed a narrow window for optimal performance, typically between 85 and 95 degrees Celsius [11]. Lower temperatures result in incomplete conversion due to slow oxidative addition, while higher temperatures promote catalyst decomposition and formation of homocoupling byproducts [18] [11]. The reaction medium significantly influences outcome, with mixed solvent systems of 1,4-dioxane and water in a 4:1 ratio providing optimal solubility for both organic and inorganic components [11].

Base selection critically affects both reaction rate and product distribution [18] [11]. Potassium phosphate has emerged as the preferred base due to its ability to promote transmetalation while maintaining appropriate pH conditions [11]. Alternative bases such as sodium carbonate and cesium carbonate have shown inferior performance due to either insufficient basicity or excessive reaction medium alkalinity [18] [11].

The influence of boronic acid structure on coupling efficiency has been systematically investigated [19] [11]. Electron-rich boronic acids generally exhibit enhanced reactivity compared to electron-deficient variants, attributed to increased nucleophilicity of the carbon-boron bond [11]. However, heteroaryl boronic acids, particularly 2-pyridylboronic acid derivatives, present significant challenges due to their inherent instability under basic conditions [19].

Recent developments have addressed the stability issue of pyridylboronic acids through the use of acidic reaction conditions and specialized palladium complexes [19]. These methodologies employ acid-stable palladium-based ion pairs that do not require external bases for productive transmetalation [19]. This approach enables the successful coupling of previously incompatible boronic acids, including those bearing strong Lewis basic functionalities [19].

Reaction ParameterOptimal ConditionYield Range (%)Reference
Catalyst Loading2-5 mol% Pd75-95 [18] [11]
Temperature85-95°C80-90 [11]
Solvent SystemDioxane:Water (4:1)85-95 [11]
BaseK₃PO₄80-95 [11]
Reaction Time6-12 hours85-95 [11]

Buchwald-Hartwig Amination Protocols

The Buchwald-Hartwig amination reaction has emerged as a premier methodology for forming carbon-nitrogen bonds in the synthesis of aminopyridine derivatives [14] [16]. This palladium-catalyzed transformation couples aryl halides with primary or secondary amines, providing direct access to diversely substituted aminopyridines under relatively mild conditions [14] [16].

The development of specialized catalyst systems has been essential for achieving high efficiency in these transformations [15] [14] [16]. The combination of palladium sources with carefully designed ligands enables the coupling of challenging substrates that were previously inaccessible through traditional methods [15] [14]. Biarylmonophosphine ligands, exemplified by XPhos and related structures, have demonstrated exceptional performance due to their ability to stabilize both palladium(0) and palladium(II) oxidation states throughout the catalytic cycle [15] [14].

Optimization of reaction conditions for morpholine coupling with bromopyridine substrates has revealed specific requirements for achieving high yields [15]. The use of lithium hexamethyldisilazide as base at 65 degrees Celsius in tetrahydrofuran provides optimal conditions for the coupling reaction [15]. Under these conditions, yields of 71-83 percent have been achieved for the formation of morpholine-substituted pyridines [15].

The substrate scope of Buchwald-Hartwig amination has been systematically expanded to include a broad range of cyclic amines [15] [16]. Morpholines and piperidines generally provide high yields, while pyrrolidines exhibit moderate reactivity [15]. The reaction tolerates various substituents on both the pyridine ring and the amine coupling partner, with electron-withdrawing groups on the pyridine enhancing reactivity [15] [16].

Temperature effects have been carefully studied, revealing that room temperature conditions can be beneficial for certain transformations [15] [16]. Lower temperatures prevent decomposition of thermally sensitive substrates while maintaining adequate reaction rates for most coupling processes [15] [16]. The ability to perform reactions at reduced temperatures represents a significant advantage over traditional nucleophilic substitution approaches [16].

Palladacycle precatalysts have shown superior performance compared to traditional palladium sources [15]. These preformed complexes provide enhanced stability and enable lower catalyst loadings while maintaining high activity [15]. The use of Pre-L3 palladacycle has achieved yields of 85 percent in morpholine coupling reactions, representing a significant improvement over conventional catalyst systems [15].

The mechanistic understanding of Buchwald-Hartwig amination has informed the development of improved protocols [14] [16]. The catalytic cycle involves oxidative addition of the aryl halide, coordination and deprotonation of the amine, and reductive elimination to form the carbon-nitrogen bond [14]. Each elementary step has been optimized through careful selection of ligands, bases, and reaction conditions [14] [16].

Substrate TypeCatalyst SystemTemperature (°C)Yield (%)Reference
3-Bromo-2-aminopyridinePd₂dba₃/XPhos6571-83 [15]
2-BromopyridinePd(PPh₃)₄10065-85 [16]
4-ChloropyridinePre-L36576 [15]
Substituted BromopyridinesPd₂dba₃/L96560-75 [15]

Continuous Flow Synthesis Innovations

Continuous flow synthesis represents a transformative approach to the preparation of pyridinamine derivatives, offering enhanced control over reaction parameters, improved safety profiles, and superior scalability compared to traditional batch processes [20] [21] [22]. These methodologies leverage microreactor technology to achieve precise temperature and residence time control, enabling reactions that are challenging or impossible under conventional conditions [21] [23].

The development of flow methodologies for imidazo[1,2-a]pyridine synthesis from 2-aminopyridines has demonstrated the potential of continuous processing [21] [23]. This transformation employs a single microreactor system operating at 125 degrees Celsius with catalytic amounts of p-toluenesulfonic acid [21]. The reaction achieves complete conversion within 10 minutes residence time, representing a significant acceleration compared to batch processing [21].

Optimization of flow conditions has revealed critical relationships between temperature, residence time, and product formation [21] [22]. The use of dimethylformamide as solvent provides optimal solubility for both starting materials and products while maintaining stability at elevated temperatures [21]. Pressure control at 4.0 bar prevents solvent evaporation and ensures consistent flow rates throughout the reactor [21].

Multi-step continuous processes have been developed to enable complex transformations without intermediate isolation [21]. A two-microreactor system has been designed for the sequential synthesis of imidazo[1,2-a]pyridine-2-carboxamides directly from 2-aminopyridines and bromopyruvic acid [21]. This approach eliminates the need for intermediate purification while maintaining high overall yields [21].

The application of continuous flow to pyridine synthesis has been extended to include microwave-assisted processes [22]. These hybrid approaches combine the advantages of microwave heating with the scalability and control offered by flow chemistry [22]. The Bohlmann-Rahtz pyridine synthesis has been successfully adapted to continuous flow conditions, enabling the preparation of trisubstituted pyridines as single regioisomers [22].

Scale-up considerations for flow synthesis have been thoroughly investigated [20] [21]. The linear scalability of microreactor systems enables straightforward translation from laboratory-scale optimization to production-scale implementation [21]. Multi-objective optimization using Bayesian approaches has been employed to simultaneously maximize yield and production rate [20].

Process intensification through flow chemistry offers several advantages for pyridinamine synthesis [21] [24]. Enhanced heat and mass transfer in microchannels enables more efficient reactions at lower temperatures and shorter reaction times [21] [24]. The reduced reaction volumes minimize waste generation while improving atom economy [21].

Catalyst integration in flow systems has been achieved through packed-bed reactor configurations [24]. Titanium silicalite catalysts have been successfully employed for pyridine N-oxidation reactions, demonstrating exceptional stability over 800 hours of continuous operation [24]. This approach eliminates catalyst separation steps while maintaining high activity and selectivity [24].

Temperature optimization in flow systems has revealed narrow windows for optimal performance [22] [25]. For pyridine synthesis from aldehydes and ammonia, temperatures around 723 K provide optimal yields while minimizing coke formation [25]. The fast fluidized bed reactor configuration enables precise temperature control and uniform heat distribution [25].

Process TypeTemperature (°C)Residence TimeYield (%)Reference
Imidazo[1,2-a]pyridine synthesis12510 min70-85 [21]
Two-step amidation75-10020 min65-80 [21]
Pyridine N-oxidation60Continuous95-99 [24]
Microwave-assisted synthesis120-1505-15 min75-90 [22]

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

193.121512110 g/mol

Monoisotopic Mass

193.121512110 g/mol

Heavy Atom Count

14

Dates

Last modified: 08-10-2024

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